molecular formula C15H10FN B8240804 4-(4-Fluorophenyl)quinoline

4-(4-Fluorophenyl)quinoline

Cat. No.: B8240804
M. Wt: 223.24 g/mol
InChI Key: HCOXKPBLTFXOOC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure substituted with a 4-fluorophenyl group at the fourth position Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method starts with 4-bromoquinoline and 4-fluorophenylboronic acid as the key reactants. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide. The reaction mixture is heated to facilitate the coupling, resulting in the formation of this compound .

Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of an acid catalyst. This method can be adapted to introduce the 4-fluorophenyl group into the quinoline structure.

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves grinding the reactants together without the use of solvents, has been explored for its efficiency and sustainability. This method can be combined with other techniques, such as microwave irradiation, to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, bromoquinoline.

Scientific Research Applications

4-(4-Fluorophenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)quinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinoline: Lacks the fluorine atom, resulting in different biological activity and metabolic stability.

    4-(4-Chlorophenyl)quinoline: Contains a chlorine atom instead of fluorine, which affects its electronic properties and reactivity.

    4-(4-Methylphenyl)quinoline: The presence of a methyl group instead of fluorine alters its hydrophobicity and interaction with biological targets.

Uniqueness

4-(4-Fluorophenyl)quinoline is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow for stronger interactions with target enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(4-fluorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOXKPBLTFXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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